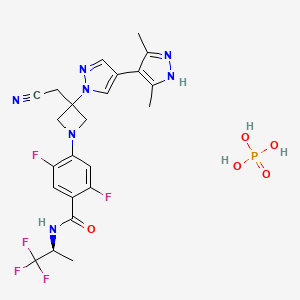
Povorcitinib phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Povorcitinib phosphate is a useful research compound. Its molecular formula is C23H25F5N7O5P and its molecular weight is 605.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vitiligo
Vitiligo is a chronic autoimmune condition characterized by the loss of skin pigmentation. Povorcitinib phosphate is currently undergoing Phase III clinical trials for this indication.
- Efficacy : A Phase 2b study demonstrated that patients receiving povorcitinib showed significant improvements in total body and facial repigmentation compared to placebo. At Week 24, 18.4% (15 mg), 45.5% (45 mg), and 27.8% (75 mg) of patients achieved at least a 50% reduction in their Vitiligo Area Scoring Index (F-VASI50) compared to 9.1% in the placebo group .
- Safety : The treatment was generally well tolerated, with common adverse events including COVID-19, headache, fatigue, and acne .
Hidradenitis Suppurativa
Hidradenitis suppurativa is a painful skin condition characterized by inflamed lesions. Povorcitinib is being evaluated in Phase II trials for this condition.
- Efficacy : In a randomized Phase 2 study, patients treated with povorcitinib showed significant reductions in abscess and inflammatory nodule counts compared to placebo after 16 weeks .
- Results : At Week 16, the treatment groups exhibited reductions ranging from -5.2 to -6.9 nodules versus -2.5 in the placebo group .
Prurigo Nodularis
Prurigo nodularis is characterized by itchy nodules on the skin. Povorcitinib is also being studied for this indication.
- Clinical Findings : In a recent Phase 2 trial, significant improvements were observed in itch severity and overall skin assessment scores after treatment with povorcitinib over 16 weeks .
- Results : Notably, 48.6% of patients on the highest dose achieved significant treatment success compared to only 5.4% on placebo .
Chronic Spontaneous Urticaria
Chronic spontaneous urticaria involves recurrent hives without an identifiable trigger.
- Current Status : Povorcitinib is in Phase II trials for this condition, with preliminary data suggesting potential efficacy similar to other indications .
Asthma
Asthma is a chronic respiratory condition that can lead to significant morbidity.
- Development Stage : Povorcitinib is currently undergoing Phase II trials for asthma treatment, with ongoing assessments of its efficacy and safety profile .
Summary of Clinical Trials
Eigenschaften
CAS-Nummer |
1637677-33-8 |
|---|---|
Molekularformel |
C23H25F5N7O5P |
Molekulargewicht |
605.5 g/mol |
IUPAC-Name |
4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide;phosphoric acid |
InChI |
InChI=1S/C23H22F5N7O.H3O4P/c1-12-20(13(2)33-32-12)15-8-30-35(9-15)22(4-5-29)10-34(11-22)19-7-17(24)16(6-18(19)25)21(36)31-14(3)23(26,27)28;1-5(2,3)4/h6-9,14H,4,10-11H2,1-3H3,(H,31,36)(H,32,33);(H3,1,2,3,4)/t14-;/m0./s1 |
InChI-Schlüssel |
XUQIWHXYCLHHCN-UQKRIMTDSA-N |
Isomerische SMILES |
CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N[C@@H](C)C(F)(F)F)F)CC#N.OP(=O)(O)O |
Kanonische SMILES |
CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)NC(C)C(F)(F)F)F)CC#N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















